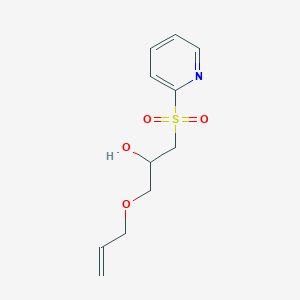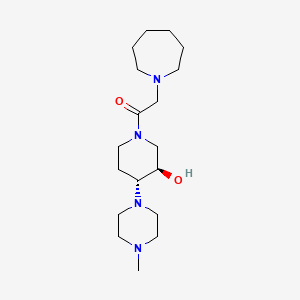
1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol, also known as APS, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder with a molecular weight of 331.4 g/mol. APS belongs to the class of compounds known as sulfonylureas, which are widely used in the treatment of type 2 diabetes. However, APS has been found to have a range of other pharmacological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mécanisme D'action
The exact mechanism of action of 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol is not fully understood. However, it is thought to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and oxidative stress. This compound has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in the regulation of inflammation and cancer. This compound has also been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, this compound has been found to scavenge free radicals and reduce oxidative stress. This compound has also been investigated for its potential neuroprotective effects in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified by recrystallization. This compound has also been extensively studied for its pharmacological effects, making it a well-characterized compound for use in research. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders. This compound has been shown to have neuroprotective effects in vitro, and further studies are needed to investigate its potential use in vivo. Another area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. These analogs could have potential therapeutic applications in a range of diseases, including cancer and inflammation. Finally, further studies are needed to investigate the safety and toxicity of this compound in vivo, which will be important for its potential use as a therapeutic agent.
Méthodes De Synthèse
1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-pyridinesulfonyl chloride with allyl alcohol in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to reduce the sulfonyl group to a sulfonamide. The final compound is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, this compound has been shown to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-prop-2-enoxy-3-pyridin-2-ylsulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-2-7-16-8-10(13)9-17(14,15)11-5-3-4-6-12-11/h2-6,10,13H,1,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZPKFNASLDHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CS(=O)(=O)C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide](/img/structure/B5973300.png)
![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide](/img/structure/B5973333.png)
![1-[4-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-imidazolidinone](/img/structure/B5973337.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5973342.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5973345.png)
![1-benzyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B5973351.png)
![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B5973356.png)
![1-[1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinyl]-1-propanol](/img/structure/B5973363.png)
![5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5973376.png)
![2-[(4-methoxybenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5973377.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-ethyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B5973378.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5973392.png)
![2-[4-(methylthio)phenyl]-4(3H)-quinazolinone](/img/structure/B5973398.png)